molecular formula C16H14FN3O B14958212 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B14958212
M. Wt: 283.30 g/mol
InChI Key: AWNSZFCKXWERPJ-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide is a synthetic small molecule featuring a 5-fluoroindole core linked via an ethyl group to a pyridine-2-carboxamide moiety. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and receptor modulators.

Properties

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C16H14FN3O/c17-12-4-5-14-13(9-12)11(10-20-14)6-8-19-16(21)15-3-1-2-7-18-15/h1-5,7,9-10,20H,6,8H2,(H,19,21)

InChI Key

AWNSZFCKXWERPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The pyridine carboxamide group further stabilizes the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Indole vs. Indazole Derivatives

A polymorphic form of N-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide (Patent EP 16167652) replaces the indole core with indazole . Indazole’s additional nitrogen atom increases hydrogen-bonding capacity and metabolic stability compared to indole. The trifluoromethyl and methylsulphonyl groups in this analog enhance lipophilicity and may improve target affinity, though at the cost of solubility.

(b) Pyridine vs. Pyrazine Derivatives

The compound 3-(3,4-dimethyl-phenyl)-pyrazine-2-carboxylic acid cyclopropylmethyl-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-amide (CAS 1223585-67-8) substitutes pyridine with pyrazine . The cyclopropylmethyl group introduces steric bulk, which could reduce off-target interactions but limit conformational flexibility.

Substituent and Linker Modifications

(a) Carboxamide Group Variations
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide (COVID19-NMR library) replaces pyridine-2-carboxamide with a simpler acetamide group . This simplification reduces molecular weight and may enhance metabolic stability but diminishes opportunities for π-π interactions.
  • N-(5-fluoro-3-hydroxypyridin-2-yl)pivalamide (Catalog of Pyridine Compounds) features a pivalamide group, which increases steric shielding and may protect against enzymatic degradation .
(b) Fluorine Positioning and Functional Groups
  • However, iodine’s size may introduce steric clashes in binding pockets.

Pharmacokinetic and Physicochemical Properties

The table below summarizes inferred properties based on structural comparisons:

Compound Name Core Structure Key Substituents Solubility (Predicted) Binding Affinity (Hypothetical) Metabolic Stability
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide Indole 5-Fluoro, pyridine-2-carboxamide Moderate High (π-π stacking) Moderate
Patent EP 16167652 Compound Indazole Trifluoromethyl, methylsulphonyl Low Very High (lipophilic) High
1223585-67-8 Indole Pyrazine, cyclopropylmethyl Low-Moderate Moderate (polar interactions) Moderate
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide Indole Acetamide High Low High

Polymorphism and Crystallography

The polymorphic form described in highlights the importance of crystallization conditions for indazole derivatives .

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